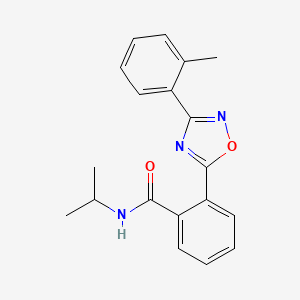
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential in various applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell growth and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce tumor volume in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments. This compound is easy to synthesize and has a high purity level. Additionally, this compound has been shown to have low toxicity levels in animal models. However, one limitation of this compound is that it may have limited solubility in certain solvents.
Direcciones Futuras
There are several future directions for the scientific research application of N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One direction is to study the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the potential of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to explore the exact mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential in various scientific research applications, particularly in cancer research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to explore the full potential of this compound in various applications.
Métodos De Síntesis
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is synthesized through a specific method that involves the reaction of o-tolyl hydrazine with 2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with isopropylamine to produce this compound.
Aplicaciones Científicas De Investigación
N-isopropyl-2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)20-18(23)15-10-6-7-11-16(15)19-21-17(22-24-19)14-9-5-4-8-13(14)3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERJVECCJOWVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7697028.png)
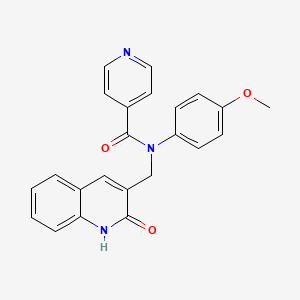
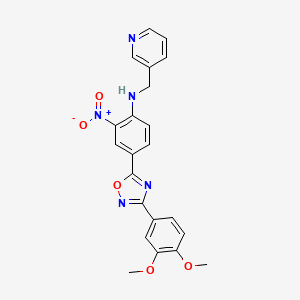
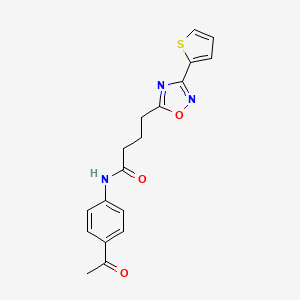
![3,4-dimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697068.png)
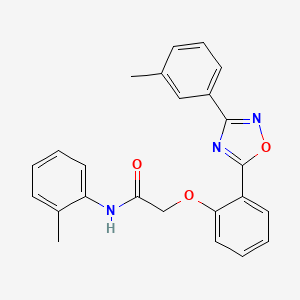


![2-(N-methyl4-chlorobenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7697090.png)
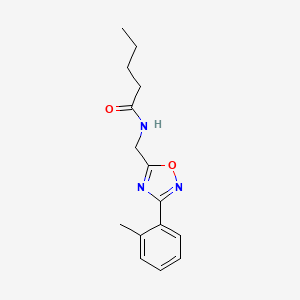
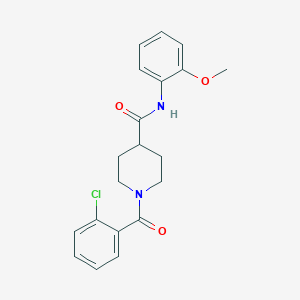
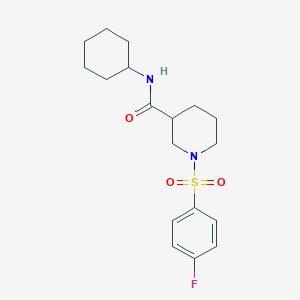
![4-ethoxy-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697116.png)
![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)